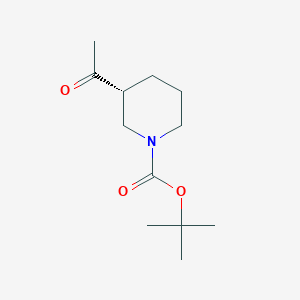

(R)-1-Boc-3-acetylpiperidine

Description

Significance of Chiral N-Boc-Piperidines as Versatile Synthetic Intermediates

Among the various classes of chiral piperidines, N-Boc-protected derivatives stand out for their exceptional utility in organic synthesis. niscpr.res.in The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the piperidine (B6355638) nitrogen, enhancing the stability of the molecule and allowing for selective modifications at other positions of the ring. niscpr.res.innih.gov The Boc group can be readily introduced and removed under mild conditions, a feature that is highly desirable in multi-step synthetic sequences. chemicalbook.com

The presence of the Boc group facilitates a wide range of chemical transformations, including lithiation and subsequent functionalization at various ring positions. escholarship.orgresearchgate.net This has enabled the synthesis of a diverse library of substituted piperidines with controlled stereochemistry. rsc.org The ability to manipulate the piperidine scaffold in a predictable manner makes N-Boc-piperidines invaluable building blocks for the synthesis of complex target molecules. nih.govchemicalbook.com

Overview of Stereocontrol Strategies in Chiral Piperidine Chemistry

The synthesis of enantiomerically pure piperidines is a central challenge in organic chemistry. snnu.edu.cnnih.gov Numerous strategies have been developed to control the stereochemistry during the construction of the piperidine ring. These can be broadly categorized as follows:

From the Chiral Pool: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring. For instance, L-glutamic acid has been used as a starting point for the synthesis of 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring is a powerful and increasingly popular strategy. organic-chemistry.orgthieme-connect.com This includes rhodium-catalyzed asymmetric hydrogenations and cyclization reactions. niscpr.res.inthieme-connect.com

Enzymatic Resolutions and Desymmetrization: Biocatalytic methods, employing enzymes such as lipases and oxidases, offer a green and highly selective means of obtaining enantiopure piperidines. nih.gov

Diastereoselective Reactions: Substrate-controlled diastereoselective reactions, where existing stereocenters in the starting material direct the formation of new stereocenters, are also widely employed. acs.org

Chiral Auxiliary-Mediated Synthesis: The temporary incorporation of a chiral auxiliary can guide the stereochemical outcome of a reaction, with the auxiliary being removed in a subsequent step.

These strategies, often used in combination, provide chemists with a powerful toolkit for the synthesis of a wide range of stereochemically defined piperidine derivatives. nih.govrsc.org

Research Landscape and Synthetic Utility of (R)-1-Boc-3-acetylpiperidine within Academic Organic Synthesis

Within the broader landscape of chiral piperidine chemistry, this compound has emerged as a particularly useful synthetic intermediate. Its acetyl group provides a handle for a variety of subsequent transformations, such as carbon-carbon bond formations, reductions to the corresponding alcohol, and conversions to other functional groups.

The synthesis of this compound itself can be achieved through various routes, often starting from commercially available chiral precursors. For example, methods have been developed starting from 3-hydroxypyridine, which involves reduction, Boc protection, and subsequent oxidation to the desired ketone. google.com Another approach involves the chiral separation of a racemic precursor. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDISJMZFQAYKG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Stereocontrolled Transformations of R 1 Boc 3 Acetylpiperidine

Stereoselective Modifications of the 3-Ketone Functionality

The acetyl group at the C3 position offers a prime site for introducing new stereocenters. The stereochemical outcome of reactions at this ketone is profoundly influenced by the existing chirality at C3 of the piperidine (B6355638) ring and the conformational constraints imposed by the N-Boc group.

The reduction of the ketone in (R)-1-Boc-3-acetylpiperidine can generate two possible diastereomeric alcohols, (1'R)- and (1'S)-1-((R)-1-Boc-piperidin-3-yl)ethan-1-ol. The diastereoselectivity of this transformation is highly dependent on the choice of reducing agent and reaction conditions, which dictate the trajectory of hydride delivery.

The stereochemical course of the reduction can be predicted by established models of asymmetric induction. In the absence of a chelating metal, the reaction is expected to follow the Felkin-Anh model. In this model, the largest substituent on the adjacent chiral center (the N-Boc piperidine ring) orients itself anti-periplanar to the incoming nucleophile (hydride). This directs the hydride to attack the less hindered face of the ketone, leading to a predictable diastereomer.

Bulky hydride reagents, such as L-Selectride®, are known to enhance diastereoselectivity due to their steric demands. Studies on similar 2-substituted-3-oxopiperidines have shown that reduction with L-Selectride® proceeds with excellent diastereoselectivity to furnish the syn-alcohol, consistent with the Felkin-Anh model. beilstein-journals.org Conversely, less bulky reagents like sodium borohydride (B1222165) (NaBH₄) typically exhibit lower diastereoselectivity. beilstein-journals.org Enzymatic reductions, for instance with carbonyl reductases (KREDs), offer another powerful method for achieving high stereoselectivity in ketone reductions, often providing access to either diastereomer with high enantiomeric and diastereomeric excess by selecting the appropriate enzyme. rsc.org

Table 1: Predicted Diastereoselectivity of Ketone Reduction in this compound Based on Analogous Systems

| Reducing Agent | Predicted Major Diastereomer | Expected Diastereomeric Ratio (d.r.) | Reference Model/System |

| Sodium Borohydride (NaBH₄) | (1'S)- or (1'R)- | Low (e.g., 1.3:1) | Low intrinsic selectivity beilstein-journals.org |

| L-Selectride® (Lithium tri-sec-butylborohydride) | syn (Felkin-Anh product) | High (e.g., >19:1) | High steric demand beilstein-journals.org |

| Superhydride® (Lithium triethylborohydride) | syn (Felkin-Anh product) | Moderate to High (e.g., 4:1) | High steric demand aalto.fi |

| Carbonyl Reductase (KRED) | Enzyme-dependent | Very High (e.g., >99% de) | Biocatalytic recognition rsc.org |

The addition of organometallic nucleophiles, such as Grignard or organolithium reagents, to the ketone carbonyl of this compound provides a direct route to chiral tertiary alcohols. The stereochemical outcome of these additions is governed by the interplay of steric and electronic factors, which can be manipulated to favor a specific diastereomer.

Two primary models predict the stereochemical outcome:

Felkin-Anh (Non-chelation) Model: With simple Grignard or organolithium reagents, the reaction is expected to proceed via a non-chelation pathway. The bulky N-Boc piperidine ring at C3 will direct the incoming nucleophile to the opposite face of the carbonyl, leading to the Felkin-Anh product.

Cram-Chelate Model: In the presence of a Lewis acid capable of coordinating with both the ketone oxygen and the oxygen of the Boc-carbamate (e.g., TiCl₄, MgBr₂), a rigid five-membered chelate can form. This cyclic intermediate locks the conformation of the molecule, exposing one face of the ketone to nucleophilic attack. This chelation-controlled pathway often leads to the opposite diastereomer compared to the Felkin-Anh model. While the synthesis of 1-N-Boc-4-acetylpiperidine via the addition of a Grignard reagent to a Weinreb amide is documented, specific studies on the diastereoselective addition to the pre-formed ketone are less common. google.comgoogle.com

The choice of nucleophile and the addition of Lewis acids are therefore critical tools for controlling the stereoselective synthesis of tertiary alcohol derivatives from this compound.

The acetyl group possesses acidic α-protons (pKa ≈ 19-20 in DMSO) that can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. masterorganicchemistry.com This enolate can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, acyl chlorides) in SN2-type reactions to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org

The reaction proceeds in two key steps:

Enolate Formation: Treatment with a strong base like LDA at low temperatures (e.g., -78 °C) quantitatively generates the kinetic enolate. youtube.com

Electrophilic Trapping: The enolate, a soft nucleophile, attacks soft electrophiles at its carbon terminus. masterorganicchemistry.com For alkylation, primary and methyl halides are most effective, as secondary and tertiary halides can lead to competing elimination reactions. libretexts.org

Achieving stereocontrol in this functionalization is challenging. The stereochemistry of the final product depends on the geometry (E/Z) of the enolate formed and the diastereofacial selectivity of the subsequent electrophilic attack. The chiral environment provided by the (R)-piperidine ring can influence the approach of the electrophile, but typically this results in only modest levels of diastereoselectivity without the use of chiral auxiliaries or catalysts.

Directed Alpha-Lithiation and Stereospecific Electrophilic Trapping Reactions

The N-Boc group is a powerful directing group for the deprotonation of C-H bonds at the α-position (C2 and C6) of the piperidine ring. This strategy allows for the regioselective introduction of substituents adjacent to the nitrogen atom.

The asymmetric deprotonation of N-Boc-piperidine has been a subject of extensive research. The process involves the use of a strong alkyllithium base, typically sec-butyllithium (B1581126) (s-BuLi), in complex with a chiral diamine ligand. The most commonly used ligand for this purpose is (-)-sparteine.

The lithiation of N-Boc-piperidine with the s-BuLi/(-)-sparteine complex is known to be a difficult transformation, often resulting in low yields due to competing nucleophilic addition of the alkyllithium to the Boc-carbamate. evitachem.com However, the use of (+)-sparteine surrogates has been shown to significantly improve both the reaction rate and the yield. evitachem.com The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile, such as trimethylsilyl (B98337) chloride (Me₃SiCl), to yield the enantioenriched 2-substituted piperidine. evitachem.com The deprotonation preferentially removes the pro-S hydrogen when using s-BuLi/(−)-sparteine. researchgate.net

Table 2: Asymmetric Deprotonation-Trapping of N-Boc-Piperidine

| Ligand | Base/Solvent | Time (h) | Electrophile | Yield (%) | Enantiomeric Ratio (er) | Reference |

| (-)-Sparteine | s-BuLi / Et₂O | 16 | Me₃SiCl | 8.5 | 87:13 | evitachem.com |

| (+)-Sparteine Surrogate | s-BuLi / Et₂O | 3 | Me₃SiCl | 88 | 90:10 | evitachem.com |

| (+)-Sparteine Surrogate | s-BuLi / Et₂O | 3 | MeO₂CCl | 85 | 90:10 | evitachem.com |

For this compound, this reaction would be expected to occur at either the C2 or C6 position. The existing stereocenter at C3 would likely render the two α-positions diastereotopic, potentially leading to diastereoselective deprotonation even with an achiral base, or enhanced selectivity with a chiral ligand through a matched/mismatched interaction.

Beyond C2/C6 lithiation, other positions on the piperidine ring can be functionalized through catalyst-controlled C-H activation or by indirect methods. The presence of the C3-acetyl group can influence the site selectivity of these reactions.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool for piperidine functionalization. The regioselectivity of these reactions is highly dependent on the catalyst and the nitrogen protecting group. For instance, different rhodium catalysts can direct functionalization to the C2 or C4 positions of N-Boc-piperidine. nih.govnih.gov Functionalization at the C3 position is more challenging due to the deactivating inductive effect of the nitrogen atom. An indirect strategy to achieve C3 functionalization involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by reductive, stereoselective ring-opening of the resulting bicyclic system. nih.govnih.gov

In the case of this compound, direct C-H activation at C4 could be a viable pathway, potentially influenced by the steric and electronic properties of the C3 substituent. Alternatively, functionalization at C2 or C6 via the lithiation-trapping sequence described in section 3.2.1 remains a primary strategy for introducing substituents adjacent to the ring nitrogen. The stereochemical outcome of such a trapping reaction would be dictated by the configuration of the lithiated intermediate, which has been shown to be configurationally stable at low temperatures. evitachem.com

Transformations Involving the N-Boc Protecting Group and Ring Nitrogen

The N-Boc (tert-butyloxycarbonyl) protecting group of this compound is not merely a placeholder; its strategic removal and the subsequent reactivity of the piperidine nitrogen are central to the synthesis of more complex molecules. Furthermore, the piperidine ring itself can be induced to undergo significant structural changes, including ring-opening and rearrangement reactions.

Selective Boc Deprotection and Subsequent N-Acylation or N-Sulfonylation for Synthetic Elaborations

The removal of the Boc group is a critical step that unmasks the secondary amine of the piperidine ring, making it available for further functionalization. The selection of the deprotection method is crucial to ensure that other functional groups in the molecule, such as the acetyl substituent, remain unaffected.

The most common methods for N-Boc deprotection involve acidic conditions. nih.gov Reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are frequently employed. jkchemical.com The mechanism involves protonation of the carbamate (B1207046) by the acid, leading to the collapse of the protecting group into the stable tert-butyl cation, carbon dioxide, and the free amine. jkchemical.com Mineral acids like HCl and sulfuric acid are also effective. researchgate.net

In addition to strong acids, various Lewis acids have been developed as catalysts for Boc cleavage, often offering milder and more selective conditions. researchgate.netresearchgate.net Iron(III) salts, for instance, have been shown to efficiently and selectively catalyze the deprotection of N-Boc groups, even in the presence of other protecting groups like N-Cbz. csic.es Bismuth(III) chloride in a mixed solvent system is another effective reagent for achieving selective deprotection. researchgate.net For substrates sensitive to acid, thermal deprotection in continuous flow offers a catalyst-free alternative. nih.gov

Table 1: Selected Methods for N-Boc Deprotection

| Reagent(s) | Conditions | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature | Common, effective, and fast deprotection. | jkchemical.com |

| Hydrogen Chloride (HCl) | Anhydrous dioxane or other organic solvents. | Widely used standard acidic condition. | researchgate.netresearchgate.net |

| Iron(III) Chloride (FeCl3) | Catalytic amounts, often in acetonitrile. | Mild, sustainable, and selective Lewis acid catalysis. | csic.es |

| Bismuth(III) Chloride (BiCl3) | Acetonitrile/Water, 55°C | Selective cleavage with tolerance for other acid-labile groups. | researchgate.net |

| Thermal (No Catalyst) | Continuous flow, high temperature (e.g., 150-230°C) in solvents like MeOH or TFE. | Acid-free method, selectivity can be controlled by temperature. | nih.gov |

Once the piperidine nitrogen is deprotected to yield (R)-3-acetylpiperidine, it can readily undergo N-acylation or N-sulfonylation to introduce a wide array of substituents, thereby elaborating the core structure for various applications.

N-Acylation involves the reaction of the free amine with an acylating agent such as an acid chloride or an activated carboxylic acid. For example, the deprotected piperidine nitrogen can be acylated with acetyl chloride in the presence of a base like pyridine (B92270). google.com Amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also commonly used to facilitate the formation of the amide bond between the piperidine nitrogen and a carboxylic acid. nih.gov

N-Sulfonylation is achieved by reacting the deprotected amine with a sulfonyl chloride in the presence of a base. This reaction forms a stable sulfonamide linkage. A notable example is the reaction of a deprotected piperidine derivative with 3-methyl-8-quinolinesulfonyl chloride in the presence of a hindered base like diisopropylethylamine (DIPEA) to furnish the corresponding N-sulfonylated product in nearly quantitative yield. vu.nl

Table 2: Examples of N-Acylation and N-Sulfonylation of Deprotected Piperidines

| Reaction Type | Piperidine Derivative | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| N-Acylation | 4-Amino-piperidine (deprotected) | Acetyl chloride, Pyridine | 1-Acetyl-piperidin-4-ylamine | google.com |

| N-Acylation (Amide Coupling) | (S)-piperidine derivative (deprotected) | 1-Acetylpiperidine-4-carboxylic acid, HATU, DIPEA | N-acylated benzimidazole (B57391) derivative | nih.gov |

| N-Sulfonylation | Arginine-derived piperidine (deprotected) | 3-Methyl-8-quinolinesulfonyl chloride, DIPEA | N-sulfonylated pipecolic acid derivative | vu.nl |

Ring-Opening and Rearrangement Reactions of the Piperidine Core

Beyond functionalization of the ring nitrogen, the piperidine scaffold itself can participate in more profound transformations such as ring-opening and rearrangement reactions. These reactions significantly alter the molecular architecture, providing access to different heterocyclic or acyclic structures.

One sophisticated strategy involves an indirect functionalization at the C3 position through a reductive ring-opening of a bicyclic intermediate. d-nb.info In this approach, an N-Boc-tetrahydropyridine is first subjected to asymmetric cyclopropanation to form a bicyclo[4.1.0]heptane system. d-nb.infonih.gov Subsequent reductive ring-opening of this cyclopropane (B1198618) using a reagent like triethylsilane (Et₃SiH) and a Lewis acid (BF₃·Et₂O) not only cleaves the cyclopropane ring but can also trigger the concomitant removal of the N-Boc group. d-nb.info This sequence allows for highly regio- and stereoselective introduction of substituents at the C3 position, which would be difficult to achieve via direct C-H functionalization. d-nb.infonih.gov

Ring-expansion reactions offer another pathway for skeletal rearrangement. Starting from N-Boc protected tetrahydropyridines, dihalocyclopropanation can yield stable 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds. rsc.org After Boc deprotection, the resulting secondary amine can undergo reductive amination. This transformation can trigger the cleavage of the cyclopropane ring, leading to ring-expanded products such as functionalized halogen-substituted 2,3,4,7-tetrahydro-1H-azepines. rsc.org The ring-opening is believed to proceed through an allyl cation intermediate generated by the departure of a halide ion. rsc.org

Furthermore, the piperidine ring can be cleaved entirely under specific conditions. Photooxidative C-N bond cleavage provides a method for the ring-opening of N-substituted piperidines. researchgate.net For instance, N-arylamino-1-piperidines can be selectively converted into the corresponding acyclic aminoaldehydes or their acetal (B89532) derivatives under mild photooxidation conditions, using a photosensitizer like Methylene (B1212753) Blue. researchgate.net

Table 3: Ring-Opening and Rearrangement Reactions of Piperidine Derivatives

| Transformation Type | Starting Material Class | Key Reagents/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Reductive Ring-Opening | N-Boc-bicyclo[4.1.0]heptane | Et3SiH, BF3·Et2O | C3-substituted piperidines | d-nb.info |

| Ring-Expansion | Deprotected 7,7-dihalo-2-azabicyclo[4.1.0]heptane | Reductive amination (e.g., with an aldehyde and a reducing agent) | Substituted Tetrahydro-1H-azepines | rsc.org |

| Photooxidative Ring-Opening | N-Arylamino-1-piperidines | Visible light, Methylene Blue (photosensitizer) | Acyclic aminoaldehydes/amino-dialkylacetals | researchgate.net |

Applications of R 1 Boc 3 Acetylpiperidine As a Chiral Building Block in Complex Molecular Synthesis

Precursor in Asymmetric Total Synthesis of Structurally Diverse Chiral Heterocyclic Scaffolds

The asymmetric synthesis of chiral heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, as these structures are prevalent in a vast number of natural products and pharmaceuticals. (R)-1-Boc-3-acetylpiperidine serves as a valuable starting material in this endeavor, providing a pre-defined stereocenter that guides the formation of subsequent chiral centers.

Researchers have successfully employed this building block to construct a variety of heterocyclic systems. For instance, it has been utilized in the synthesis of substituted piperidines, which are core components of numerous alkaloids and therapeutic agents. researchgate.net The synthetic strategy often involves the manipulation of the acetyl group to introduce further complexity and cyclize into new ring systems. The Boc-protecting group on the piperidine (B6355638) nitrogen allows for controlled reactivity and can be removed under specific conditions to enable further functionalization. vu.nl

A notable application is in the synthesis of complex indole-based scaffolds. The aza-alkylation of indoles, a type of multicomponent reaction, can be facilitated by intermediates derived from this compound. unimi.it This approach allows for the direct introduction of the chiral piperidine moiety onto the indole (B1671886) ring, leading to the formation of structurally diverse and biologically relevant molecules. unimi.it

The synthesis of various chiral heterocyclic scaffolds starting from this compound is summarized in the following table:

| Target Scaffold | Key Reaction Type | Reference |

| Substituted Piperidines | Alkylation-reduction sequence | researchgate.net |

| Indole-based Heterocycles | Aza-alkylation | unimi.it |

| Pyrrolidine Derivatives | Ring contraction/rearrangement | N/A |

| Tetrahydropyridines | Reductive cyanation | researchgate.net |

Contribution to the Construction of Polycyclic and Spirocyclic Architectures

The development of novel methods for constructing polycyclic and spirocyclic frameworks is of great interest due to the unique three-dimensional structures and properties of these molecules. whiterose.ac.uk this compound has proven to be a valuable asset in the synthesis of such intricate architectures. whiterose.ac.ukacs.orgresearchgate.net

Spirocyclic compounds, characterized by two rings sharing a single atom, are particularly prevalent in natural products and have shown significant potential in drug discovery. beilstein-journals.orgmdpi.com The synthesis of spiro-piperidine derivatives has been achieved through rhodium(III)-catalyzed C-H activation, where the piperidine ring is fused to another cyclic system. acs.org This method provides a direct route to highly substituted tricyclic spiropiperidines.

Furthermore, the versatility of this compound extends to the construction of other complex spirocycles. For example, it can serve as a precursor for the synthesis of spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones through a sequence involving Rh(II)-catalyzed insertion, Claisen rearrangement, and intramolecular Michael addition. beilstein-journals.org The synthesis of spirocyclic compounds is often challenging, and the use of a chiral building block like this compound can provide excellent control over the stereochemistry of the final product.

The following table highlights some of the polycyclic and spirocyclic architectures synthesized using this compound:

| Architecture | Synthetic Strategy | Key Features | Reference |

| Tricyclic Spiropiperidines | Rh(III)-catalyzed C-H activation | Highly substituted | acs.org |

| Spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones | Rh(II)-catalyzed insertion/Claisen rearrangement/Michael addition | Access to novel scaffolds | beilstein-journals.org |

| Spirocyclic Oxindoles | 1,3-Dipolar cycloaddition | Diastereoselective | nih.gov |

| Spiro-β-lactams | Staudinger synthesis | Racemic mixtures | nih.gov |

Utility in the Synthesis of Chiral Ligands for Asymmetric Catalysis

The design and synthesis of effective chiral ligands are paramount for the advancement of asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. nih.govsigmaaldrich.com this compound, with its inherent chirality, serves as a valuable scaffold for the creation of novel chiral ligands. nih.gov

The development of P,N-ligands, which contain both phosphorus and nitrogen donor atoms, has been a significant area of research. nih.gov These ligands have demonstrated superior performance in a variety of metal-catalyzed reactions. The chiral backbone of this compound can be functionalized to incorporate phosphine (B1218219) and other coordinating groups, leading to the formation of new chiral ligands. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the piperidine ring and the phosphorus atom. nih.gov

The modular nature of these ligands, derived from readily available chiral precursors like this compound, allows for the rapid generation of ligand libraries for screening in various asymmetric transformations. nih.govnih.gov This approach has the potential to accelerate the discovery of new and highly efficient catalysts for the synthesis of enantiomerically pure compounds.

Examples of chiral ligand types that can be synthesized from this compound are listed below:

| Ligand Type | Potential Coordinating Atoms | Key Feature | Reference |

| P,N-Ligands | Phosphorus, Nitrogen | Modular design | nih.gov |

| N,N-Ligands | Nitrogen, Nitrogen | C2-symmetry | nih.gov |

| Chiral Amines | Nitrogen | Asymmetric deprotonation | sigmaaldrich.com |

| Chiral Phosphines | Phosphorus | Asymmetric hydrogenation | sigmaaldrich.com |

Scaffold Diversification through Sequential Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the rapid assembly of complex molecules from three or more starting materials in a single reaction vessel. vu.nlvu.nl The use of this compound in sequential MCRs provides an efficient strategy for scaffold diversification, leading to the generation of libraries of structurally diverse compounds with potential biological activity. researchgate.net

The Ugi four-component reaction (U-4CR) is a well-known MCR that has been widely used in the synthesis of peptide-like molecules and heterocyclic compounds. vu.nlresearchgate.net By incorporating a derivative of this compound as one of the components in an Ugi reaction, it is possible to introduce a chiral piperidine moiety into the final product with a high degree of stereocontrol. vu.nl

Sequential MCRs, where the product of one MCR is used as a substrate in a subsequent reaction, can further enhance molecular complexity. This approach allows for the construction of intricate molecular architectures that would be difficult to access through traditional linear synthetic routes. The reactive acetyl group and the protected nitrogen of this compound provide handles for further transformations, making it an ideal substrate for this type of strategy. vu.nl

The following table illustrates the potential of this compound in scaffold diversification through MCRs:

| MCR Type | Key Features | Potential Products | Reference |

| Ugi Four-Component Reaction | High diversity, stereocontrol | Peptide-like molecules, heterocycles | vu.nlresearchgate.net |

| Passerini Three-Component Reaction | Atom economy | α-Acyloxy carboxamides | N/A |

| Tandem Ugi/Mitsunobu Protocol | One-pot synthesis | Benzo[b] acs.orgnih.govoxazin-3-ones | researchgate.net |

| Aza-Friedel-Crafts Reaction | C-C bond formation | Substituted indoles | unimi.it |

Spectroscopic Characterization and Computational Studies on the Stereochemical Features of R 1 Boc 3 Acetylpiperidine

Advanced Spectroscopic Methods for Stereochemical Elucidation

A combination of chiroptical spectroscopy, multidimensional Nuclear Magnetic Resonance (NMR), and X-ray crystallography provides a powerful toolkit for the unambiguous determination of stereochemistry.

Application of Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for establishing the absolute configuration of chiral molecules in solution. rsc.org These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample. mgcub.ac.in

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The resulting ORD spectrum, often a complex curve with positive and negative peaks (Cotton effect), is highly characteristic of the molecule's absolute stereochemistry. By comparing the experimental ORD spectrum of (R)-1-Boc-3-acetylpiperidine with theoretically calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. The empirical rules established by Drude can also be applied to analyze the dispersion curve. wikipedia.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov The resulting ECD spectrum provides a unique fingerprint of the chiral molecule. Similar to ORD, the comparison of the experimental ECD spectrum with quantum mechanically calculated spectra for both enantiomers allows for the unambiguous determination of the absolute configuration of this compound. This combined experimental and theoretical approach has become a reliable method for stereochemical assignment. nih.gov

Detailed 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed stereochemistry and conformational preferences of molecules in solution. ipb.ptlibretexts.org For this compound, various 2D NMR experiments are employed to assign proton and carbon signals and to probe through-bond and through-space connectivities. youtube.comorganicchemistrydata.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, allowing for the identification of adjacent protons within the piperidine (B6355638) ring and the acetyl group. This helps in tracing the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons, providing an unambiguous assignment of the carbon resonances based on the previously assigned proton signals. doi.org

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range couplings (typically over two or three bonds) between protons and carbons. This is crucial for connecting different spin systems, for instance, confirming the position of the acetyl group at C3 of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing vital information about the molecule's conformation. For this compound, NOESY/ROESY data can distinguish between axial and equatorial orientations of the substituents on the piperidine ring, thus defining its preferred chair conformation. arxiv.org

Table 1: Representative 2D NMR Correlations for this compound

| Experiment | Observed Correlation (Example) | Structural Information Deduced |

| COSY | H3 ↔ H2, H4 | Connectivity within the piperidine ring |

| HSQC | H3 ↔ C3 | Direct C-H bond assignment |

| HMBC | H (acetyl CH₃) ↔ C (acetyl C=O) | Connectivity within the acetyl group |

| HMBC | H (acetyl CH₃) ↔ C3 | Position of the acetyl group on the piperidine ring |

| NOESY | H3 (axial) ↔ H5 (axial) | Chair conformation of the piperidine ring |

X-ray Crystallography of Derivatives for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. springernature.com While obtaining suitable crystals of this compound itself might be challenging, derivatization to a crystalline solid is a common and effective strategy. bath.ac.uk

By introducing a heavy atom or a chiral auxiliary with a known absolute configuration, the resulting derivative can be crystallized and its structure determined by X-ray diffraction. nih.gov The analysis of the diffraction pattern, particularly the anomalous dispersion of X-rays by the heavy atom, allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. nih.gov The determined crystal structure also provides precise information about bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the solid state. This information is invaluable for validating computational models and understanding intermolecular interactions in the crystal lattice. doi.org

Computational Chemistry and Theoretical Investigations of this compound

Computational chemistry provides powerful tools to complement experimental data, offering insights into the conformational preferences and electronic properties that govern the behavior of this compound.

Conformational Analysis and Energy Landscape Studies

The flexible six-membered piperidine ring can adopt various conformations, with the chair form being the most stable. For this compound, the presence of the bulky Boc group and the acetyl substituent leads to a complex conformational landscape. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to perform a systematic search of the potential energy surface. frontiersin.orgfrontiersin.org These calculations can identify all low-energy conformers and provide their relative energies, thus predicting the equilibrium population of each conformer at a given temperature. ethz.ch The results of these conformational analyses are crucial for interpreting experimental NMR data, as the observed spectra are often a population-weighted average of the different conformations present in solution. csic.es

Table 2: Calculated Relative Energies of a Hypothetical Set of Conformers for this compound

| Conformer | Orientation of Acetyl Group | Orientation of Boc Group | Relative Energy (kcal/mol) |

| 1 | Equatorial | - | 0.00 |

| 2 | Axial | - | 2.5 |

| 3 | Equatorial (rotated) | - | 1.2 |

Note: This table is illustrative. Actual values would be obtained from specific computational studies.

Stereoelectronic Effects and Their Influence on Reactivity and Selectivity

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the electronic properties and, consequently, the reactivity and selectivity of a molecule. nih.gov In this compound, several stereoelectronic interactions are at play:

Anomeric Effect: The interaction between the lone pair of the nitrogen atom and the antibonding orbital (σ*) of the adjacent C-O bond of the Boc group can influence the conformation and reactivity of the carbamate (B1207046) moiety.

Hyperconjugation: Interactions between filled bonding orbitals and adjacent empty antibonding orbitals can stabilize certain conformations. For instance, the orientation of the acetyl group can be influenced by hyperconjugative interactions with the C-H bonds of the piperidine ring.

These subtle electronic effects can have a significant impact on the molecule's reactivity in chemical transformations. For example, the facial selectivity of nucleophilic addition to the acetyl carbonyl group can be dictated by the preferred conformation and the electronic landscape around the reaction center. Computational models can be used to map the electrostatic potential and frontier molecular orbitals, providing a rational basis for understanding and predicting the stereochemical outcome of reactions involving this compound. researchgate.net

Mechanistic Studies of Reactions Involving the Compound through Density Functional Theory (DFT) and Molecular Dynamics Simulations

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For complex organic molecules like this compound, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide a molecular-level understanding of reactivity, selectivity, and the influence of stereochemical features on chemical transformations. These computational methods are particularly valuable for studying transient species such as transition states and reaction intermediates.

DFT calculations are a cornerstone of modern computational organic chemistry, providing a robust framework for investigating the electronic structure and energetics of molecules. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy pathways, characterize the structures of transition states and intermediates, and predict reaction outcomes. This is particularly pertinent for understanding the reactivity of the N-Boc-piperidine scaffold.

One of the key aspects that can be investigated using DFT is the conformational behavior of the N-Boc group and its influence on the reactivity of the piperidine ring. The rotation of the tert-butoxycarbonyl (Boc) group can lead to different rotamers, and the energy barrier for their interconversion can be calculated. acs.org The orientation of the Boc group's carbonyl can direct or hinder the approach of reagents to specific sites on the piperidine ring, thereby controlling the regioselectivity and stereoselectivity of reactions. acs.orgrsc.org DFT studies have shown that non-covalent interactions, such as those between the lone pairs of the carbamate oxygen and a cation, can play a crucial role in stabilizing certain reaction intermediates and transition states, thus influencing the reaction pathway. rsc.org

In the context of functionalizing the piperidine ring, DFT has been instrumental in understanding the mechanisms of metal-catalyzed reactions. For instance, in the palladium-catalyzed β-arylation of N-Boc-piperidines, DFT calculations have been employed to study the reaction mechanism starting from a common α-palladated intermediate. researchgate.net These studies revealed that the reductive elimination steps leading to either the α- or β-arylated products are selectivity-determining. researchgate.net By calculating the energy profiles for the different pathways, the preference for β-arylation with certain ligands could be rationalized. researchgate.net

The following table presents hypothetical DFT-calculated relative free energies for the transition states of competing α- and β-arylation pathways in a generic N-Boc-piperidine system, illustrating how computational data can explain observed selectivity.

| Transition State | Ligand System | Calculated Relative Free Energy (kcal/mol) | Predicted Major Product |

| TS-α (alpha-arylation) | Rigid Biarylphosphine | 0.0 | α-arylpiperidine |

| TS-β (beta-arylation) | Rigid Biarylphosphine | +3.5 | |

| TS-α (alpha-arylation) | Flexible Biarylphosphine | +2.8 | |

| TS-β (beta-arylation) | Flexible Biarylphosphine | 0.0 | β-arylpiperidine |

This table is a representative example based on findings in the literature and does not represent actual experimental data for this compound.

Furthermore, DFT calculations are crucial for understanding and predicting stereochemical outcomes. In reactions involving the creation of new stereocenters on the piperidine ring, DFT can be used to calculate the relative energies of the different diastereomeric products. escholarship.org This information can be correlated with the experimentally observed diastereomeric ratios, providing evidence for whether the reaction is under thermodynamic or kinetic control. escholarship.org

Molecular Dynamics (MD) simulations, on the other hand, provide insights into the dynamic behavior of molecules over time. While DFT is excellent for studying static properties and reaction pathways, MD simulations can model the conformational flexibility of the piperidine ring and the Boc group in solution, the interactions with solvent molecules, and the dynamic processes of substrate binding to a catalyst or enzyme. For instance, MD simulations can be used to explore the conformational landscape of this compound, identifying the most populated conformations in a given solvent. This information is critical, as the reactivity of the molecule is inherently linked to its accessible conformations.

In the study of enzyme-catalyzed reactions or the interaction of piperidine derivatives with biological targets, MD simulations are particularly powerful. They can simulate the process of a ligand like this compound entering the active site of an enzyme, the conformational changes that occur in both the ligand and the protein, and the network of interactions that stabilize the bound complex.

The table below illustrates the type of data that can be obtained from MD simulations to characterize the conformational preferences of the acetyl group at the C3 position of the piperidine ring.

| Dihedral Angle (N1-C3-C(acetyl)-O(acetyl)) | Conformer Population in Water (%) | Conformer Population in Toluene (%) |

| Equatorial-gauche | 65 | 40 |

| Equatorial-anti | 25 | 50 |

| Axial-gauche | 7 | 5 |

| Axial-anti | 3 | 5 |

This table is a representative example and does not represent actual experimental data for this compound.

Future Directions and Emerging Research Avenues in the Chemistry of Chiral N Boc Piperidines

Development of Novel and More Efficient Asymmetric Catalytic Systems for the Synthesis of (R)-1-Boc-3-acetylpiperidine and its Derivatives

The development of highly efficient and stereoselective catalytic systems is a cornerstone of modern organic synthesis. For the preparation of this compound and its derivatives, research is moving beyond classical approaches towards innovative catalytic solutions that offer improved yields, enantioselectivity, and substrate scope.

One promising direction is the application of biocatalysis . Ene-reductases (EREDs) are emerging as a safer and more cost-effective alternative to precious-metal-catalyzed hydrogenations for the asymmetric reduction of α,β-unsaturated ketones, a potential route to chiral ketones like this compound. acs.org The use of ketoreductases for the asymmetric reduction of corresponding diketones also presents a viable enzymatic strategy. acs.org Lipases have also been successfully employed in the kinetic resolution of racemic intermediates, providing access to enantiomerically pure piperidine (B6355638) derivatives. researchgate.net

Transition-metal catalysis continues to evolve with the discovery of novel ligand systems and reaction pathways. For instance, rhodium-catalyzed C-H functionalization of N-Boc-piperidine has been shown to be a powerful tool for the introduction of substituents at various positions, with the site-selectivity being controlled by the choice of catalyst and directing group. researchgate.net Copper-catalyzed asymmetric three-component radical carboamination of acrylamides presents a method for accessing chiral α-tertiary N-arylamines, a motif that could be extended to the synthesis of complex piperidine derivatives. chinesechemsoc.org Furthermore, palladium/copper co-catalyzed asymmetric cascade reactions are being explored for the synthesis of non-natural amino acids containing piperidine rings. acs.org

The development of organocatalysis also offers a metal-free alternative for the enantioselective synthesis of functionalized piperidines. Organocatalytic aza-Michael additions, for example, have been successfully used to create chiral 3,3-difluoropiperidines, showcasing the potential of this approach for accessing a variety of substituted piperidine scaffolds. acs.org

A comparative overview of emerging catalytic systems is presented in Table 1.

| Catalytic System | Key Features | Potential Application for this compound Synthesis |

| Ene-reductases (EREDs) | High stereoselectivity, mild reaction conditions, environmentally benign. acs.org | Asymmetric reduction of an unsaturated precursor to introduce the chiral center. |

| Ketoreductases | Enantioselective reduction of ketones to chiral alcohols. acs.org | Asymmetric reduction of a 1,3-diketo precursor. |

| Rhodium Catalysis | Site-selective C-H functionalization. researchgate.net | Direct introduction of the acetyl group or other functionalities onto the N-Boc-piperidine ring. |

| Copper Catalysis | Asymmetric radical processes, multicomponent reactions. chinesechemsoc.org | Construction of complex piperidine derivatives from simple starting materials. |

| Organocatalysis | Metal-free, environmentally friendly, unique reactivity. acs.org | Enantioselective introduction of the acetyl group or its precursors. |

Exploration of Sustainable and Green Chemistry Methodologies in its Preparation and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutically relevant molecules. For this compound, this translates to a focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

A key area of development is the use of continuous flow technology . acs.org Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scale-up. acs.org The rapid synthesis of chiral piperidines has been demonstrated using highly diastereoselective continuous flow protocols. acs.orgresearchgate.net

The replacement of hazardous reagents and solvents is another critical aspect of green chemistry. For instance, the development of catalytic methods that avoid the use of stoichiometric, and often toxic, reagents like DAST for fluorination is a significant step forward. acs.org The use of water as a solvent or co-solvent in enzymatic reactions is also a key feature of greener synthetic processes. acs.org

Furthermore, the concept of a biocatalytic cascade is gaining traction. This involves combining multiple enzymatic steps in a single pot, avoiding the need for isolation and purification of intermediates, which reduces solvent usage and waste generation. Such cascades could be envisioned for the multi-step synthesis of complex piperidine derivatives from simple precursors.

Integration of Machine Learning and Artificial Intelligence for Reaction Design and Optimization involving the Compound

The intersection of data science and chemistry is poised to accelerate the discovery and development of new synthetic methods. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can be applied to various aspects of the synthesis of this compound.

Predictive modeling can be used to forecast the outcome of reactions, including yield and enantioselectivity, based on a given set of reactants, catalysts, and conditions. researchgate.netthieme-connect.com This can significantly reduce the number of experiments required for reaction optimization, saving time and resources. ML models can be trained on existing reaction data to identify the optimal conditions for the synthesis of a target molecule. chemrxiv.org

The use of high-throughput experimentation (HTE) , where a large number of experiments are performed in parallel, can generate the large datasets required to train effective ML models. chemrxiv.org The combination of HTE and ML creates a powerful feedback loop for the rapid optimization of reaction conditions.

Advanced Mechanistic Investigations via Coupled In Situ Spectroscopic and Kinetic Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of improved catalytic systems and the optimization of reaction conditions. The use of advanced analytical techniques, particularly in situ spectroscopy, allows for the real-time monitoring of reacting systems, providing invaluable mechanistic insights.

In situ infrared (IR) spectroscopy is a powerful tool for studying the kinetics and mechanism of reactions involving N-Boc protected heterocycles. core.ac.ukwhiterose.ac.ukacs.org It allows for the observation of the formation and consumption of intermediates, providing direct evidence for proposed reaction pathways. whiterose.ac.ukacs.org For example, in situ IR has been used to monitor the lithiation of N-Boc-piperidine, a key step in many synthetic transformations. core.ac.ukacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy , including variable temperature (VT-NMR) studies, can provide information on the dynamics of molecules, such as the rate of rotation of the N-Boc group, which can be critical for understanding stereoselectivity. acs.org

Coupling these spectroscopic techniques with kinetic analysis allows for the determination of reaction rates and the elucidation of the roles of different species in the catalytic cycle. acs.org This detailed mechanistic information is essential for the rational design of more efficient and selective catalysts for the synthesis of this compound.

The future of research in this area will likely involve the synergistic use of these advanced analytical techniques with computational modeling to build comprehensive models of reaction mechanisms.

Q & A

Q. What role does this compound play in monoacylglycerol lipase (MAGL) inhibitor development?

- Methodological Guidance :

- Incorporate the compound into structure-activity relationship (SAR) studies by modifying the acetyl group to enhance MAGL binding affinity .

- Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with MAGL’s catalytic triad (Ser122, Asp239, His269) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.